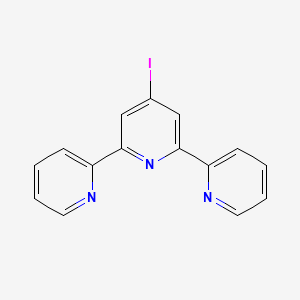

4'-Iodo-2,2':6',2''-terpyridine

Descripción general

Descripción

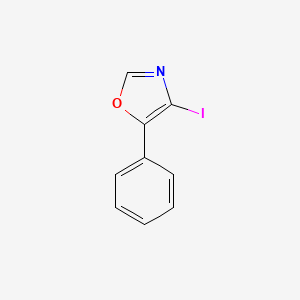

4’-Iodo-2,2’:6’,2’‘-terpyridine is a transoid that has two conformations: one with the pyridine ring in the cisoid position and one with the pyridine ring in the transoid position . It is a derivative of 2,2’:6’,2’'-Terpyridine, which is a tridentate ligand that can be prepared in two steps, starting with 2-acetylpyridine . It coordinates with metal centers to form complexes .

Synthesis Analysis

The synthesis of 4’-Iodo-2,2’:6’,2’'-terpyridine and its derivatives involves complex coordination chemistry . The N-donors of the outer rings in 4,2′:6′,4′′-tpy subtend an angle of 120°, leading to a description of 4,2′:6′,4′′-tpy as a divergent ligand . The facile functionalization of terpyridines in the 4′-position allows access to a suite of 4′-X-4,2′:6′,4′′-tpy ligands in which the 4′-substituent, X, can be selected to assist in directing the metal–ligand assembly process .Molecular Structure Analysis

The molecular formula of 4’-Iodo-2,2’:6’,2’'-terpyridine is C15H10IN3, and its molecular weight is 359.16 g/mol . In the nearly planar title compound, the three pyridine rings exhibit transoid conformations about the interannular C-C bonds .Chemical Reactions Analysis

4’-Iodo-2,2’:6’,2’'-terpyridine can form intermolecular interactions with other molecules . It has been used in the synthesis of various coordination compounds . For example, it has been used in the synthesis of copper (II) complexes and nickel chloride complexes .Aplicaciones Científicas De Investigación

Coordination Chemistry and Metal Complexes

4'-Iodo-2,2':6',2''-terpyridine, a derivative of terpyridine, is extensively utilized in coordination chemistry. The compound forms complexes with various metals like iron(II) and ruthenium(II), showing intriguing chemical and electrochemical properties. For instance, the heteroleptic iron(II) complex with both 4′-nitro- and 4′-amino-2,2′:6′,2″-terpyridines, which shows unique properties, has been synthesized and studied (Fallahpour, Neuburger, & Zehnder, 1999).

Halogen Bonding in Supramolecular Systems

2,2':6',2''-Terpyridine demonstrates potential as an electron donor in halogen-bonded supramolecular systems. Studies have shown that terpyridine can assemble with iodoperfluorocarbons, forming stable and crystalline trimeric adducts in the air at room temperature (Liantonio et al., 2002).

Materials Science and Photovoltaics

Terpyridine derivatives have found applications in materials science, particularly in photovoltaics. They serve as crucial components in the development of photovoltaic devices, owing to their role in electron transfer processes. Their electrochemical and photophysical attributes make them suitable for use in energy conversion technologies (Winter, Newkome, & Schubert, 2011).

Photoluminescence and OLED Applications

The photoluminescence properties of terpyridine derivatives have led to their use in Organic Light Emitting Diodes (OLEDs). Synthesized derivatives like 4'-(4-methylphenyl)-2,2':6',2''-terpyridine have shown potential for use as electron transport and electroluminescent materials in blue fluorescent OLED applications, showcasing the versatility of terpyridine in advanced electronics (Lakshmanan, Shivaprakash, & Nair, 2015).

Water Oxidation Catalysis

The use of terpyridine-based complexes in catalyzing water oxidation is another area of research. Studies on mononuclear Ru(II) complexes, incorporating terpyridine, have demonstrated their capability as effective catalysts for water oxidation, highlighting the potential for applications in sustainable energy technologies (Kaveevivitchai et al., 2012).

Mecanismo De Acción

While specific mechanisms of action for 4’-Iodo-2,2’:6’,2’'-terpyridine are not well-documented, terpyridine derivatives are known to play important roles in coordination chemistry . For example, 4,2′:6′,4′′-Terpyridine typically binds metal ions through the outer N-donors only, making it an ideal linker for combination with metal nodes in coordination polymers and metallomacrocyclic complexes .

Safety and Hazards

While specific safety data for 4’-Iodo-2,2’:6’,2’‘-terpyridine is not available, it’s important to handle all chemical compounds with care. For example, 2,2’:6’,2’'-Terpyridine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is fatal if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

4-iodo-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10IN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHKKVCRIHPIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

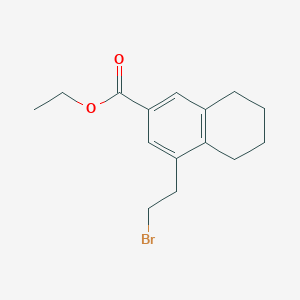

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)

![(1S,6R)-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3252908.png)

![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)

![(E)-3-(3,4-Difluorophenyl)-1-((3AS,6R,7AR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3A,6-methanobenzo[C]isothiazol-1-YL)prop-2-EN-1-one](/img/structure/B3252914.png)

![(5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(2-chloro-4-(1H-pyrazol-1-yl)phenyl)Methanone](/img/structure/B3252933.png)

![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B3252964.png)